3-Fluoro-4-methylbenzaldehyde

Catalog No.
S673744
CAS No.
177756-62-6
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methylbenzaldehyde

CAS Number

177756-62-6

Product Name

3-Fluoro-4-methylbenzaldehyde

IUPAC Name

3-fluoro-4-methylbenzaldehyde

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3

InChI Key

UFPBMVRONDLOGK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C=O)F

Canonical SMILES

CC1=C(C=C(C=C1)C=O)F
  • Pharmaceuticals

    3-Fluoro-4-methylbenzaldehyde can be used as a precursor in the synthesis of several bioactive compounds, including anti-inflammatory and anti-cancer agents. For example, a study published in the Journal of Medicinal Chemistry describes the synthesis of a series of novel 3-fluoro-4-methylbenzaldehyde derivatives with potential anti-inflammatory activity. []

  • Agrochemicals

    3-Fluoro-4-methylbenzaldehyde can be used as a building block in the synthesis of herbicides and insecticides. For instance, a patent describes the use of 3-fluoro-4-methylbenzaldehyde in the preparation of a novel herbicide with broad-spectrum activity. []

  • Electronic Materials

    3-Fluoro-4-methylbenzaldehyde can be employed as a precursor for the synthesis of liquid crystals and organic light-emitting diodes (OLEDs). For example, a research paper published in the journal Advanced Materials reports the development of novel 3-fluoro-4-methylbenzaldehyde-based liquid crystals with improved performance. []

Other Scientific Research Applications

In addition to its role as a starting material for synthesis, 3-Fluoro-4-methylbenzaldehyde has been used in various other scientific research applications, including:

  • Material Science

    3-Fluoro-4-methylbenzaldehyde can be used as a ligand in the preparation of coordination complexes with interesting physical and chemical properties. For example, a study published in the journal Inorganic Chemistry describes the synthesis and characterization of novel 3-fluoro-4-methylbenzaldehyde-based coordination complexes with potential applications in catalysis. []

  • Environmental Science

    3-Fluoro-4-methylbenzaldehyde can be used as a model compound in studies of environmental degradation processes. For instance, a research paper published in the journal Environmental Science & Technology investigates the degradation of 3-fluoro-4-methylbenzaldehyde by microorganisms in soil and water. []

3-Fluoro-4-methylbenzaldehyde, with the molecular formula C₈H₇FO and a molecular weight of 138.14 g/mol, is an aromatic aldehyde characterized by the presence of a fluorine atom and a methyl group on the benzene ring. This compound is notable for its distinctive chemical structure, which includes a formyl group (-CHO) attached to a benzene ring that also carries a methyl group at the para position and a fluorine atom at the meta position. It appears as a colorless to pale yellow liquid and is soluble in organic solvents, making it useful in various chemical applications .

Currently, there is no documented information on the specific mechanism of action of 3-Fluoro-4-methylbenzaldehyde in biological systems.

  • Wearing gloves and safety glasses when handling
  • Working in a well-ventilated fume hood
  • Avoiding contact with skin and eyes
  • Following proper disposal procedures
Typical of aldehydes:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: It can be oxidized to form the corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid.
  • Condensation Reactions: This compound can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions .

Various methods exist for synthesizing 3-fluoro-4-methylbenzaldehyde:

  • Fluorination of 4-Methylbenzaldehyde: This method involves introducing a fluorine atom into 4-methylbenzaldehyde using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
  • Formylation of Fluorinated Toluene: The compound can be synthesized via formylation reactions involving fluorinated toluene derivatives under Gattermann-Koch conditions .
  • Catalytic Methods: Recent advances include catalytic methods that utilize transition metals to facilitate the introduction of fluorine into aromatic aldehydes efficiently .

3-Fluoro-4-methylbenzaldehyde is utilized in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals due to its unique chemical properties.
  • Agrochemicals: The compound is also explored for use in agrochemical formulations.
  • Material Science: Its derivatives are investigated for applications in polymers and other materials due to their unique properties .

Interaction studies involving 3-fluoro-4-methylbenzaldehyde focus on its metabolic pathways and interactions with biological systems. Notably, it has been shown to act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. This characteristic may influence the pharmacokinetics of drugs when co-administered with this compound .

Several compounds share structural similarities with 3-fluoro-4-methylbenzaldehyde. Here are some notable examples:

Compound NameStructureKey Characteristics
4-MethylbenzaldehydeC₈H₈OA common aromatic aldehyde used in fragrances.
3-FluorobenzaldehydeC₇H₅FOSimilar fluorinated structure; used in organic synthesis.
2-Fluoro-4-methylbenzaldehydeC₈H₇FOAnother positional isomer with different reactivity patterns.
4-FluorobenzaldehydeC₇H₅FExhibits similar reactivity but lacks the methyl group.

The uniqueness of 3-fluoro-4-methylbenzaldehyde lies in its specific arrangement of functional groups, which influences both its chemical reactivity and potential biological activity compared to these similar compounds. Its ability to act as an intermediate in complex organic syntheses further distinguishes it from others in this category .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-4-methylbenzaldehyde

Dates

Modify: 2023-08-15

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